molecular formula C13H19Cl2N B13790626 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride CAS No. 74039-35-3

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride

Cat. No.: B13790626
CAS No.: 74039-35-3
M. Wt: 260.20 g/mol
InChI Key: PKQPKOROCNUQSC-UHFFFAOYSA-N
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Description

Historical Evolution of Chlorophenyl-Substituted Pyrrolidine Scaffolds

The integration of chlorophenyl groups into pyrrolidine-based compounds arose from systematic efforts to enhance the pharmacological efficacy of early alkaloid-inspired molecules. Initial studies in the mid-20th century focused on unsubstituted pyrrolidine derivatives, such as nicotine analogs, which demonstrated moderate activity at neuronal receptors but suffered from poor metabolic stability and off-target effects. The introduction of halogenated aromatic rings, particularly chlorophenyl moieties, marked a turning point in the 1980s, as these groups improved lipophilicity and π-stacking interactions with protein binding pockets.

A critical advancement occurred with the development of 3-chlorophenylpyrrolidine derivatives targeting G protein-coupled receptors (GPCRs). For instance, compounds featuring para-chloro substitutions showed enhanced binding to serotonin receptors but exhibited suboptimal selectivity due to planar aromatic interactions. This limitation spurred interest in meta-substituted chlorophenyl analogs, which leveraged the pyrrolidine ring’s pseudorotation capability to adopt conformations that minimized off-target binding. The addition of a propyl linker between the m-chlorophenyl group and the pyrrolidine nitrogen further optimized spatial orientation, as demonstrated in early structure-activity relationship (SAR) studies of dopamine reuptake inhibitors.

Table 1: Evolution of Chlorophenyl-Substituted Pyrrolidine Derivatives

Decade Substituent Pattern Key Pharmacological Advancements
1970s Unsubstituted pyrrolidine Baseline activity at monoamine transporters
1980s Para-chlorophenyl Improved GPCR binding via π-π interactions
1990s Meta-chlorophenyl Enhanced selectivity through steric hindrance
2000s Meta-chlorophenylpropyl Optimized linker length for target engagement

The progression to 1-(1-(m-chlorophenyl)propyl)pyrrolidine hydrochloride reflects iterative refinements in linker length and halogen positioning. The three-carbon propyl chain balances flexibility and rigidity, enabling the m-chlorophenyl group to occupy hydrophobic subpockets while maintaining the pyrrolidine nitrogen’s interaction with catalytic residues. This design principle aligns with findings from Goldberg et al., who emphasized the importance of 3D spatial coverage in achieving high-affinity binding to enantioselective proteins.

Structural Significance of m-Chlorophenyl Propyl Motifs in Bioactive Alkaloids

The m-chlorophenylpropyl motif confers distinct electronic and steric advantages to pyrrolidine-based compounds. Chlorine’s electron-withdrawing nature induces a dipole moment that stabilizes charge-transfer interactions with aromatic residues in target proteins, such as tyrosine or phenylalanine. The meta position minimizes steric clashes with adjacent substituents in the pyrrolidine ring, allowing the chlorine atom to participate in halogen bonding with carbonyl oxygen atoms in binding sites.

Conformational Analysis :
The propyl linker adopts a gauche conformation in most crystal structures, positioning the m-chlorophenyl group perpendicular to the pyrrolidine plane. This orientation maximizes van der Waals contacts with hydrophobic regions of enzymes or receptors. For example, in analogs targeting carbonic anhydrase, the m-chlorophenylpropyl moiety fills a subpocket lined with leucine and valine residues, displacing water molecules and enhancing binding entropy.

Comparative SAR Insights :

  • Substituent Position : Ortho- and para-chlorophenyl analogs exhibit reduced potency compared to meta-substituted derivatives due to unfavorable torsional strain or disrupted π-stacking.
  • Linker Length : Ethyl and butyl linkers diminish activity by 4- to 7-fold, as observed in CXCR4 antagonists, highlighting the propyl chain’s optimal balance of flexibility and rigidity.
  • Stereochemistry : (S)-enantiomers of m-chlorophenylpropylpyrrolidine derivatives show 10–100-fold higher affinity than their (R)-counterparts at aminergic receptors, underscoring the scaffold’s sensitivity to chiral configurations.

Electronic Effects :
Density functional theory (DFT) calculations reveal that the m-chlorophenyl group lowers the pyrrolidine nitrogen’s pK~a~ by 0.5–1.0 units, enhancing its protonation state at physiological pH. This modulation facilitates ionic interactions with aspartate or glutamate residues in target proteins, a feature critical for inhibitors of ion channels and transporters.

Synthetic Accessibility : The m-chlorophenylpropyl side chain is typically introduced via reductive amination or nucleophilic substitution reactions. For instance, reacting pyrrolidine with m-chlorophenylpropanal in the presence of sodium cyanoborohydride yields the secondary amine, which is subsequently protonated to form the hydrochloride salt. This route offers high enantiomeric excess when chiral catalysts are employed, ensuring reproducibility in large-scale synthesis.

Properties

CAS No.

74039-35-3

Molecular Formula

C13H19Cl2N

Molecular Weight

260.20 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)propyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C13H18ClN.ClH/c1-2-13(15-8-3-4-9-15)11-6-5-7-12(14)10-11;/h5-7,10,13H,2-4,8-9H2,1H3;1H

InChI Key

PKQPKOROCNUQSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(1-(m-chlorophenyl)propyl)pyrrolidine hydrochloride typically involves the formation of the 1-(m-chlorophenyl)propyl moiety followed by its coupling or alkylation with pyrrolidine, and subsequent conversion to the hydrochloride salt. The key steps include:

  • Preparation of the 1-(m-chlorophenyl)propyl intermediate, often via alkylation or reductive amination.
  • N-substitution of pyrrolidine with the prepared intermediate.
  • Formation of the hydrochloride salt by treatment with hydrochloric acid.

Specific Synthetic Routes

Alkylation of Pyrrolidine with 1-(m-Chlorophenyl)propyl Halide

One common approach involves synthesizing the 1-(m-chlorophenyl)propyl halide (such as chloride or bromide) followed by nucleophilic substitution with pyrrolidine.

  • Step 1: Preparation of 1-(m-chlorophenyl)propyl halide by halogenation of 1-(m-chlorophenyl)propane derivatives using reagents such as thionyl chloride or phosphorus tribromide.
  • Step 2: Reaction of the halide with pyrrolidine in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux conditions to afford 1-(1-(m-chlorophenyl)propyl)pyrrolidine.
  • Step 3: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethyl acetate or methanol) to yield the hydrochloride salt.

This method benefits from straightforward reaction conditions and relatively high yields, but requires careful control of reaction parameters to avoid side reactions.

Reductive Amination Route

Another method involves reductive amination of 1-(m-chlorophenyl)propanone with pyrrolidine:

  • Step 1: Condensation of 1-(m-chlorophenyl)propanone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a suitable catalyst.
  • Step 2: Isolation of the secondary amine product.
  • Step 3: Conversion to hydrochloride salt by treatment with hydrochloric acid.

This approach allows for direct formation of the C–N bond and is often preferred for its mild conditions and selectivity.

Catalytic Hydrogenation of Pyrrolidine Derivatives

Based on related pyrrolidine synthesis patents and literature, catalytic hydrogenation methods can be adapted:

  • Starting from a precursor such as 1-(m-chlorophenyl)propyl imine or nitrile derivatives.
  • Using metallic catalysts (e.g., palladium on carbon) under hydrogen atmosphere to reduce the intermediate to the desired amine.
  • Subsequent salt formation with hydrochloric acid.

Preparation of Hydrochloride Salt

The hydrochloride salt formation is generally achieved by:

  • Dissolving the free base amine in an organic solvent (e.g., ethyl acetate, dichloromethane).
  • Adding an equimolar or slight excess of hydrochloric acid (anhydrous or in dioxane).
  • Stirring at room temperature or slightly elevated temperatures.
  • Isolating the crystalline hydrochloride salt by filtration or crystallization.

This step improves compound stability, handling, and solubility.

Data Tables Summarizing Preparation Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Halogenation 1-(m-chlorophenyl)propane + SOCl2 or PBr3, reflux 70-85 Formation of 1-(m-chlorophenyl)propyl halide
2 Nucleophilic substitution Halide + pyrrolidine, DMF or MeCN, reflux, 6-12 h 60-80 Requires dry conditions
3 Salt formation Free base + HCl (anhydrous or in dioxane), RT, 1-3 h 90-95 Crystallization from ethyl acetate
OR Reductive amination 1-(m-chlorophenyl)propanone + pyrrolidine + NaBH(OAc)3, RT 65-85 Mild, selective C–N bond formation
4 Salt formation As above 90-95

Research Findings and Source Diversity

  • The synthetic procedures for pyrrolidine derivatives with arylalkyl substituents are well-documented in medicinal chemistry literature and patents, emphasizing the use of alkyl halides or reductive amination for N-substitution of pyrrolidine rings.

  • Catalytic hydrogenation methods for related pyrrolidine compounds have been reported, highlighting the use of palladium catalysts under hydrogen atmosphere to reduce nitrile or imine intermediates to amines, followed by salt formation.

  • The hydrochloride salt preparation is a standard pharmaceutical practice for improving compound stability and handling, with various acids tested but hydrochloric acid being most common due to cost-effectiveness and efficacy.

  • Diverse solvents such as acetonitrile, dimethylformamide, ethyl acetate, and dichloromethane are used depending on the step and solubility requirements.

Chemical Reactions Analysis

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyrrolidine core often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride have shown strong antimicrobial properties.
  • CNS Activity : Pyrrolidine derivatives are often evaluated for their potential neuropharmacological effects, including anxiolytic and antidepressant activities.
  • Antiviral Properties : Some studies suggest that derivatives of this compound may interact with viral proteins, making them candidates for antiviral drug development.

Synthetic Pathways

The synthesis of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through various methods, such as cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the m-chlorophenyl group can be performed via electrophilic aromatic substitution or other coupling reactions.

These synthetic routes highlight the compound's accessibility for further modification and optimization in research settings.

Case Studies and Research Findings

Several studies have focused on the interactions of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride with various biological macromolecules. These interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. For example:

  • A study investigated its binding affinity to specific receptors, revealing promising results that suggest potential therapeutic uses in treating conditions like anxiety or depression.
  • Another research effort highlighted its role as a lead compound in developing new antiviral agents targeting HIV-1 reverse transcriptase inhibitors.

Mechanism of Action

The mechanism of action of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Prolintane Hydrochloride
  • Structure : 1-(α-Propylphenethyl)pyrrolidine hydrochloride.
  • Key Differences : Replaces the m-chlorophenylpropyl group with a phenethyl chain.
  • Pharmacology : Acts as a mild CNS stimulant, akin to dexamfetamine, and is used in tonic preparations. The absence of a chlorine atom may reduce receptor binding affinity compared to the target compound .
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
  • Structure : Piperazine core with chloro and methoxy substituents.
  • Key Differences: Piperazine ring (six-membered) vs. pyrrolidine (five-membered), and phenoxyethoxyethyl chain. The chloro substituent in HBK15 enhances potency in research settings, suggesting that halogenation improves bioactivity .
1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride
  • Structure : Piperidine ring with o-methoxyphenylpropyl substituent.
  • Key Differences : Larger piperidine ring and methoxy group at the ortho position. The meta-chloro in the target compound may offer better steric compatibility with receptors than ortho-methoxy .
1-(2-Chloroethyl)pyrrolidine Hydrochloride
  • Structure : Pyrrolidine with a chloroethyl side chain.
  • Key Differences : Shorter, flexible chloroethyl group vs. rigid m-chlorophenylpropyl. Used in synthesizing estrogen receptor antagonists (e.g., Nafoxidine), highlighting the role of halogenated pyrrolidines in drug development .

Physicochemical Properties

Property 1-(1-(m-Chlorophenyl)propyl)pyrrolidine HCl 1-(2-Chloroethyl)pyrrolidine HCl Prolintane Hydrochloride
Melting Point Not reported 167–170°C Not reported
Water Solubility Likely low (bulky aromatic group) Soluble Soluble in water/alcohol
Lipophilicity (LogP) Higher (due to chlorophenyl) 0.736 Not reported

Biological Activity

1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride, a compound with a complex structure, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C12H16ClN·HCl
  • Molecular Weight : 247.18 g/mol
  • CAS Number : 74039-35-3

The presence of a chlorophenyl group and a pyrrolidine ring suggests potential interactions with various biological targets.

The biological activity of 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. Studies indicate that it may act as a modulator of the dopaminergic system, influencing neurotransmitter release and receptor activity.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound may enhance dopamine signaling, which is crucial in various neurological conditions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest potential inhibition of enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Biological Activities

Research has demonstrated several biological activities associated with 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride:

1. Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit significant antibacterial properties. In vitro tests revealed that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest the compound's potential as an antimicrobial agent in clinical applications .

2. Antiparasitic Activity

Research indicates that pyrrolidine derivatives can inhibit key enzymes in parasitic organisms. For instance, studies targeting Trypanosoma brucei have identified compounds similar to 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride that effectively inhibit the enzyme pteridine reductase 1 (PTR1), crucial for the survival of the parasite .

Case Studies

Several case studies have focused on the therapeutic applications of pyrrolidine derivatives:

  • Case Study 1 : A study evaluated the efficacy of a related pyrrolidine derivative in treating human African trypanosomiasis, demonstrating significant reduction in parasitic load in animal models.
  • Case Study 2 : Another investigation assessed the neuroprotective effects of this compound, showing promise in mitigating symptoms associated with Parkinson's disease through enhanced dopamine signaling.

Q & A

Q. What are the optimal synthetic routes for 1-(1-(m-Chlorophenyl)propyl)pyrrolidine hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves alkylation of pyrrolidine with a pre-functionalized m-chlorophenylpropyl halide. Key steps include:

  • Temperature control : Maintain 0–5°C during nucleophilic substitution to minimize side reactions (e.g., elimination) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction kinetics .
  • Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradients) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    Yield optimization can leverage Design of Experiments (DoE) to evaluate variables like stoichiometry, solvent ratio, and reaction time .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine ring’s substitution pattern and the m-chlorophenyl group’s integration. Compare chemical shifts with analogous pyrrolidine derivatives .
  • HPLC-MS : Confirm molecular weight via ESI-MS and assess purity (>98%) using reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values to rule out hydrate or salt impurities .

Q. What are the compound’s solubility and stability profiles under varying experimental conditions?

Methodological Answer:

  • Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol). The hydrochloride salt typically exhibits high solubility in polar solvents but limited solubility in non-polar media .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolytic degradation is likely under alkaline conditions due to the pyrrolidine ring’s susceptibility to nucleophilic attack .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data (e.g., alkylation or oxidation rates) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or ion channels). Focus on the m-chlorophenyl group’s hydrophobic interactions and the pyrrolidine nitrogen’s hydrogen-bonding potential .
  • MD Simulations : Assess conformational flexibility in aqueous environments to guide drug design .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, consistent ATP levels in viability assays).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., QSAR models) data to cross-verify activity claims .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the pyrrolidine ring to enhance aqueous solubility without compromising target affinity .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Block susceptible sites via deuteration or fluorination .
  • BBB Penetration : Use PAMPA-BBB assays to predict blood-brain barrier permeability. Structural modifications (e.g., reducing molecular weight) may improve CNS uptake .

Q. How can reaction mechanisms for derivative synthesis be elucidated?

Methodological Answer:

  • Isotopic Labeling : Incorporate 18O^{18}O or 2H^{2}H to track bond cleavage/formation during reactions (e.g., hydrolysis of the pyrrolidine ring) .
  • Kinetic Studies : Monitor intermediate formation via in situ IR or Raman spectroscopy to propose rate-determining steps .
  • Theoretical Modeling : Use computational reaction pathway searches (e.g., artificial force-induced reaction method) to identify transition states and validate with experimental data .

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